Cas no 1912-47-6 (2-(5-Methyl-1H-indol-3-yl)acetic acid)

2-(5-Methyl-1H-indol-3-yl)acetic acid is a substituted indole derivative featuring a methyl group at the 5-position and an acetic acid moiety at the 3-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its indole core is structurally significant in medicinal chemistry, often associated with receptor-binding activity. The acetic acid side chain enhances reactivity, enabling further functionalization through esterification, amidation, or coupling reactions. The methyl substitution influences electronic and steric properties, offering selectivity in synthetic applications. High purity and consistent quality ensure reliable performance in research and industrial processes. Suitable for use under controlled conditions, it is handled with standard laboratory precautions.
2-(5-Methyl-1H-indol-3-yl)acetic acid structure
1912-47-6 structure
Product Name:2-(5-Methyl-1H-indol-3-yl)acetic acid
CAS No:1912-47-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD00022751
CID:218733
PubChem ID:228474
Update Time:2025-05-22

2-(5-Methyl-1H-indol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Methyl-1H-indol-3-yl)-acetic acid
    • 2-(5-Methyl-1H-indol-3-yl)acetic acid
    • 1H-Indole-3-aceticacid, 5-methyl-
    • 5-methylindole-3-acetic acid
    • C11H11NO2
    • (5-Methyl-indol-3-yl)-essigsaeure
    • 1h-indole-3-acetic acid,5-methyl
    • 5-Methyl-3-essigsaeure
    • 5-methylindol-3-ylacetic acid
    • 5-Methyl-indolyl-3-essigsaeure
    • AmbotzHAA8290
    • 1h-indole-3-acetic acid, 5-methyl-
    • NSC21428
    • KSC182E1D
    • BCP27600
    • 5-Methyl-1H-indole-3-acetic acid
    • (5-methyl-1H-indol-3-yl)acetic acid
    • VI30306
    • SY012013
    • NSC-21428
    • SCHEMBL6116786
    • CS-0130267
    • A15339
    • FT-0620623
    • A815726
    • DTXSID80281370
    • MFCD00022751
    • EN300-1635714
    • M-3974
    • BB 0254999
    • NSC 21428
    • Z1138836786
    • 2-(5-methyl-1H-indol-3-yl)ethanoic acid
    • DS-11879
    • AKOS005259105
    • 1912-47-6
    • SB34715
    • CHEMBL81944
    • F15948
    • DB-044761
    • MDL: MFCD00022751
    • Inchi: 1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14)
    • InChI Key: VYFDKXJAORBSAW-UHFFFAOYSA-N
    • SMILES: OC(CC1=CNC2C=CC(C)=CC1=2)=O

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 53.1
  • Surface Charge: 0

Experimental Properties

  • Density: 1.299
  • Boiling Point: 420.8℃ at 760 mmHg
  • Flash Point: 208.3℃
  • PSA: 53.09000
  • LogP: 2.10340

2-(5-Methyl-1H-indol-3-yl)acetic acid Security Information

  • WGK Germany:3
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

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2-(5-Methyl-1H-indol-3-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1912-47-6)2-(5-Methyl-1H-indol-3-yl)acetic acid
Order Number:A15339
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):156.0/584.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1912-47-6)5-Methylindole-3-acetic acid
Order Number:LE2203
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:42
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-(5-Methyl-1H-indol-3-yl)acetic acid

Comprehensive Guide to 2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS No. 1912-47-6): Properties, Applications, and Market Insights

2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS No. 1912-47-6) is a specialized indole derivative with significant relevance in pharmaceutical and biochemical research. This compound, characterized by its acetic acid side chain attached to a 5-methylindole core, has garnered attention for its potential applications in drug development and organic synthesis. Researchers frequently search for "2-(5-Methyl-1H-indol-3-yl)acetic acid uses" and "CAS 1912-47-6 suppliers," reflecting growing interest in its commercial and scientific value.

The molecular structure of 2-(5-Methyl-1H-indol-3-yl)acetic acid features a heterocyclic indole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position. This configuration contributes to its unique physicochemical properties, including moderate solubility in polar solvents and a melting point range of 180-185°C. Its molecular formula (C11H11NO2) and molecular weight (189.21 g/mol) make it a versatile intermediate in organic synthesis. Recent studies highlight its role in the development of neuroprotective agents, aligning with trending searches like "indole derivatives in neuroscience."

In pharmaceutical applications, 2-(5-Methyl-1H-indol-3-yl)acetic acid serves as a precursor for biologically active compounds targeting serotonin receptors and inflammatory pathways. Its structural similarity to endogenous tryptophan metabolites has spurred research into its potential as a metabolic modulator. Industry professionals often inquire about "buy 2-(5-Methyl-1H-indol-3-yl)acetic acid" or "CAS 1912-47-6 synthesis," underscoring its demand in medicinal chemistry. Notably, its low toxicity profile (as per standard laboratory safety assessments) enhances its appeal for therapeutic applications.

The global market for indole-based compounds like 2-(5-Methyl-1H-indol-3-yl)acetic acid is projected to grow at a CAGR of 6.2% (2023-2030), driven by expanding drug discovery programs and biotechnology innovations. Key manufacturers optimize production using green chemistry protocols, responding to queries such as "sustainable synthesis of CAS 1912-47-6." Analytical techniques like HPLC and NMR ensure ≥98% purity for research-grade material, while regulatory compliance with REACH and FDA guidelines facilitates international trade.

Emerging applications include its use in agricultural biocides and cosmetic formulations, topics frequently searched as "indole acetic acid in skincare." Researchers also explore its chelating properties for metal ion sequestration in environmental remediation. Storage recommendations typically suggest 2-8°C in amber glass to preserve stability, with bulk quantities available in GMP-certified facilities across North America and Asia-Pacific regions.

For laboratories handling 2-(5-Methyl-1H-indol-3-yl)acetic acid, proper personal protective equipment (PPE) is advised despite its non-hazardous classification. Recent patents disclose novel derivatives incorporating this scaffold for anticancer drug candidates, aligning with trending searches like "indole-3-acetic acid antitumor activity." Collaborative studies between academia and industry continue to uncover new dimensions of this multifunctional compound, reinforcing its status as a high-value chemical building block in modern science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1912-47-6)2-(5-Methyl-1H-indol-3-yl)acetic acid
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Purity:99%/99%
Quantity:5g/25g
Price ($):156.0/584.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1912-47-6)5-Methylindole-3-acetic acid
LE2203
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email